ID-8

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

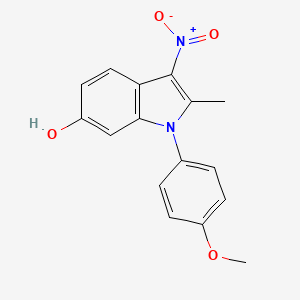

1-(4-methoxyphenyl)-2-methyl-3-nitroindol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-10-16(18(20)21)14-8-5-12(19)9-15(14)17(10)11-3-6-13(22-2)7-4-11/h3-9,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZNWYXIOADGSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355103 | |

| Record name | ID-8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147591-46-6 | |

| Record name | ID-8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ID-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The ID-8 Cell Line: A Technical Guide for Ovarian Cancer Research

Executive Summary

The ID-8 cell line is a cornerstone of in vivo ovarian cancer research, providing a robust and clinically relevant syngeneic model. Originating from spontaneously transformed mouse ovarian surface epithelial cells, this cell line recapitulates key features of late-stage human ovarian cancer, including peritoneal tumor dissemination and ascitic fluid accumulation. This guide provides an in-depth overview of the this compound cell line, including its origin, key characteristics, experimental protocols, and relevant signaling pathways, to empower researchers in the fields of oncology and drug development.

Origin and Establishment of the this compound Cell Line

The this compound cell line was established from murine ovarian surface epithelial cells (MOSECs) isolated from a C57BL/6 mouse.[1][2] These primary cells underwent spontaneous transformation following prolonged in vitro passaging.[3] This process of spontaneous immortalization and transformation is a key feature of the this compound line, as it avoids the introduction of exogenous viral oncogenes, potentially offering a more physiologically relevant model of tumorigenesis.

From the parental MOSEC line, ten clonal lines were established, with the this compound clone demonstrating the highest tumor load upon intraperitoneal injection into C57BL/6 mice.[2][3] This high tumorigenicity has made it a preferred model for studying ovarian cancer progression and for evaluating novel therapeutic strategies in an immunocompetent setting.[3]

In Vitro and In Vivo Characteristics

The this compound cell line exhibits characteristics consistent with an aggressive ovarian cancer phenotype.

In Vitro Properties

In culture, this compound cells grow as an adherent monolayer and exhibit a rapid proliferation rate.[4] They are typically cultured in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).[1][2]

In Vivo Tumorigenicity

When injected intraperitoneally into syngeneic C57BL/6 mice, this compound cells form solid tumors on the peritoneal surfaces and induce the formation of malignant ascites, mimicking the progression of advanced-stage human ovarian cancer.[2][3] The timeline for tumor development and ascites formation can vary depending on the number of cells injected.

Table 1: In Vivo Tumorigenicity of this compound Cells

| Number of Cells Injected (Intraperitoneal) | Time to Ascites Formation | Median Survival | Reference |

| 1.0 x 107 | ~35-40 days | ~35-40 days | [5] |

| 2 x 106 | < 40 days | Not specified | [6] |

| 5 x 106 | Up to 60 days | Not specified | [7] |

Note: Survival times and ascites formation can be influenced by the specific substrain of C57BL/6 mice and other experimental conditions.

The this compound Tumor Microenvironment

A key advantage of the this compound model is its use in immunocompetent mice, allowing for the study of the complex interactions between tumor cells and the immune system. The tumor microenvironment (TME) of this compound tumors is characterized by the infiltration of various immune cell populations.

Table 2: Immune Cell Infiltration in this compound Ascites

| Immune Cell Type | Marker | Frequency | Reference |

| Total Leukocytes | CD45+ | Variable | [5] |

| CD4+ T cells | CD4+ | Variable | [5] |

| CD8+ T cells | CD8+ | Robust Infiltration | [5] |

| Regulatory T cells (Tregs) | FoxP3+ | Present | [8] |

| Myeloid-Derived Suppressor Cells (M-MDSC) | Variable | [5] | |

| Granulocytic Myeloid-Derived Suppressor Cells (G-MDSC) | Variable | [5] | |

| M1 Tumor-Associated Macrophages (TAMs) | Variable | [5] | |

| M2 Tumor-Associated Macrophages (TAMs) | Variable | [5] |

The composition of the immune infiltrate can significantly impact tumor progression and response to immunotherapy. For instance, a higher ratio of CD8+ T cells to regulatory T cells is generally associated with a better prognosis.[5]

Table 3: Cytokine Profile in the this compound Tumor Microenvironment

| Cytokine | Location | Significance | Reference |

| CXCL10 | Plasma | Associated with immune response | [9] |

| CCL5 | Plasma | Associated with immune response | [9] |

| IL-6 | Ascites Fluid | Elevated in advanced disease | [10] |

| VEGF | Ascites Fluid | Elevated in advanced disease | [10] |

| CA-125 | Ascites Fluid | Elevated in advanced disease | [10] |

Experimental Protocols

Cell Culture and Subculturing of this compound Cells

A detailed protocol for the culture and subculturing of this compound cells is crucial for maintaining their viability and experimental reproducibility.

Protocol 1: Thawing and Culturing this compound Cells

-

Preparation: Pre-warm complete growth medium (High-Glucose DMEM with 10% FBS) to 37°C.

-

Thawing: Quickly thaw the cryovial of this compound cells in a 37°C water bath until a small amount of ice remains.

-

Transfer: Under sterile conditions, transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifugation: Centrifuge the cells at 300 x g for 3-5 minutes to pellet the cells and remove the cryopreservative.[4]

-

Resuspension: Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.

-

Seeding: Transfer the cell suspension to an appropriate tissue culture flask.

-

Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2.[4]

Protocol 2: Subculturing this compound Cells

-

Aspiration: Once cells reach 80-90% confluency, aspirate the culture medium.

-

Washing: Wash the cell monolayer with sterile Phosphate Buffered Saline (PBS).

-

Detachment: Add trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes to detach the cells.[4]

-

Neutralization: Add complete growth medium to inactivate the trypsin.

-

Collection: Transfer the cell suspension to a conical tube.

-

Centrifugation: Centrifuge the cells at 300 x g for 3-5 minutes.[4]

-

Resuspension and Plating: Resuspend the cell pellet in fresh medium and plate at the desired density for subsequent experiments or continued culture. A typical split ratio is 1:10 to 1:20.[4]

In Vivo Tumor Induction

The following protocol outlines the intraperitoneal injection of this compound cells to establish ovarian tumors in C57BL/6 mice.

Protocol 3: Intraperitoneal Injection of this compound Cells

-

Cell Preparation: Harvest this compound cells as described in the subculturing protocol and resuspend them in sterile PBS at the desired concentration (e.g., 1 x 107 cells/mL).

-

Animal Restraint: Properly restrain a female C57BL/6 mouse (6-8 weeks old).

-

Injection: Using a 27-gauge needle, inject 0.1 mL of the cell suspension (containing 1 x 106 cells) into the peritoneal cavity of the mouse.

-

Monitoring: Monitor the mice regularly for signs of tumor growth, such as abdominal distension (indicative of ascites), weight loss, and general ill health.

-

Endpoint: Euthanize the mice when they reach a predetermined endpoint (e.g., significant abdominal distension, weight loss exceeding 20%, or other signs of distress) and collect tumors and ascites for analysis.

Key Signaling Pathways in this compound Cells

Understanding the molecular signaling pathways that drive the growth and survival of this compound cells is critical for developing targeted therapies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation and is frequently activated in ovarian cancer. In the this compound model, NF-κB activity is elevated in late-stage tumors and contributes to the pro-tumorigenic polarization of macrophages in the TME.[11]

References

- 1. Mouse Ovarian Epithelial Carcinoma Cell Line-ID8-OVA - BioVenic [biovenic.com]

- 2. accegen.com [accegen.com]

- 3. ID8 Mouse Ovarian Surface Epithelial Cell Line | SCC145 [merckmillipore.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. labcorp.com [labcorp.com]

- 6. researchgate.net [researchgate.net]

- 7. Sequential Molecular and Cellular Events during Neoplastic Progression: A Mouse Syngeneic Ovarian Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jitc.bmj.com [jitc.bmj.com]

- 10. researchgate.net [researchgate.net]

- 11. Tracking NF-κB activity in tumor cells during ovarian cancer progression in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

ID-8 Cell Line: An In-Depth Technical Guide for Ovarian Cancer Research

Introduction

The ID-8 cell line is a widely utilized and critical tool in the field of ovarian cancer research. Originating from spontaneously transformed murine ovarian surface epithelial cells of C57BL/6 mice, this syngeneic cell line provides a physiologically relevant model that closely mimics human epithelial ovarian cancer (EOC).[1] Its ability to form peritoneal tumors and ascites following intraperitoneal injection into immunocompetent C57BL/6 mice makes it an invaluable preclinical model for studying tumor progression, metastasis, the tumor microenvironment, and for evaluating novel therapeutic strategies, including immunotherapies.[2][3] This technical guide provides a comprehensive overview of the this compound cell line, including its characteristics, morphology, detailed experimental protocols, and key signaling pathways.

Core Characteristics and Morphology

The this compound cell line is of epithelial origin and exhibits a morphology characteristic of ovarian surface epithelial cells.[1] At late passages, these cells can lose contact inhibition and grow as multi-layered clusters, indicative of their transformed phenotype.[2] A key feature of the this compound cell line is its ability to establish tumors in syngeneic C57BL/6 mice, which allows for the study of tumor-immune interactions in a host with a competent immune system.

Data Presentation: Quantitative Characteristics

| Characteristic | Value | Notes | Source |

| Organism | Mus musculus (Mouse) | [1] | |

| Strain | C57BL/6 | [1] | |

| Cell Type | Ovarian Surface Epithelium | [1] | |

| Doubling Time | 30-40 hours | Data for ID8 fat-1, a modified cell line. | |

| Tumorigenicity | Yes, in C57BL/6 mice | Forms peritoneal tumors and ascites. | [2][3] |

| Marker Expression | Low levels of MHC-I, MHC-II, and PD-L1 | Expression can be induced by IFNγ treatment. | [4] |

Experimental Protocols

Cell Culture and Maintenance

Aseptic technique is paramount when culturing this compound cells to prevent contamination.[5]

Complete Growth Medium:

-

High Glucose Dulbecco's Modified Eagle Medium (DMEM)

-

10% Fetal Bovine Serum (FBS)

-

5 µg/mL Insulin

-

5 µg/mL Transferrin

-

5 ng/mL Sodium Selenite

-

1% Penicillin-Streptomycin (optional)

Thawing Frozen Cells:

-

Rapidly thaw the vial of frozen cells in a 37°C water bath.

-

Transfer the thawed cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.

-

Centrifuge at 300 x g for 5 minutes to pellet the cells.

-

Discard the supernatant containing the cryoprotectant.

-

Resuspend the cell pellet in fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to an appropriate culture flask. A T225 flask is recommended for initial culture from a frozen vial.[2]

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

Passaging:

This compound cells proliferate rapidly and typically require passaging every 2-3 days or when they reach 80-90% confluency.

-

Aspirate the culture medium from the flask.

-

Wash the cell monolayer with sterile Phosphate Buffered Saline (PBS).

-

Add a sufficient volume of a dissociation reagent (e.g., Trypsin-EDTA) to cover the cell monolayer and incubate at 37°C for 3-5 minutes, or until the cells detach.

-

Neutralize the dissociation reagent with complete growth medium.

-

Collect the cell suspension and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Plate the cells at the desired density. A typical split ratio is 1:10 to 1:20.[2]

Cryopreservation:

-

Harvest and pellet the cells as described for passaging.

-

Resuspend the cell pellet in a cryopreservation medium consisting of complete growth medium supplemented with 10% Dimethyl Sulfoxide (DMSO).[2]

-

Aliquot the cell suspension into cryovials.

-

Use a controlled-rate freezing container (e.g., "Mr. Frosty") to slowly cool the vials to -80°C.

-

For long-term storage, transfer the vials to liquid nitrogen.

In Vivo Tumor Model: Intraperitoneal Injection

This protocol describes the induction of peritoneal tumors in C57BL/6 mice. All animal procedures should be performed in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Procedure:

-

Culture this compound cells to approximately 80% confluency.

-

Harvest the cells by trypsinization and wash twice with sterile PBS.

-

Resuspend the cells in sterile PBS at a concentration of 2.5 x 10^7 cells/mL.

-

Anesthetize a female C57BL/6 mouse (6-8 weeks old) using an approved anesthetic agent.

-

Inject 200 µL of the cell suspension (containing 5 x 10^6 cells) into the peritoneal cavity of the mouse using a 27-gauge needle.

-

Monitor the mice regularly for signs of tumor development, such as abdominal distension (ascites) and weight gain.

-

Tumor growth can be monitored using various imaging techniques, such as bioluminescence imaging if using luciferase-expressing this compound cells, or by measuring abdominal girth.

-

The experimental endpoint is typically determined by the development of significant ascites, a predetermined tumor burden, or signs of distress in the animals.

Western Blotting

This is a general protocol for analyzing protein expression in this compound cells.

Cell Lysate Preparation:

-

Culture this compound cells to the desired confluency in a culture dish.

-

Place the dish on ice and wash the cells with ice-cold PBS.

-

Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a suitable assay (e.g., BCA assay).

SDS-PAGE and Western Blotting:

-

Mix the desired amount of protein lysate with Laemmli sample buffer and boil for 5-10 minutes.

-

Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence

This is a general protocol for visualizing the subcellular localization of proteins in this compound cells.

Procedure:

-

Grow this compound cells on sterile glass coverslips in a petri dish.

-

Once the cells have reached the desired confluency, wash them with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if the target protein is intracellular).

-

Wash the cells three times with PBS.

-

Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

-

Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the cells using a fluorescence microscope.

Key Signaling Pathways in this compound Cells

The PI3K/AKT and MAPK/ERK signaling pathways are known to be upregulated in in vivo passaged this compound cells, suggesting their role in the increased aggressiveness of these cells.[6]

PI3K/AKT Signaling Pathway

Caption: PI3K/AKT signaling pathway in this compound cells.

MAPK/ERK Signaling Pathway

Caption: MAPK/ERK signaling pathway in this compound cells.

Conclusion

The this compound cell line remains a cornerstone of preclinical ovarian cancer research. Its syngeneic nature, coupled with its ability to recapitulate key features of human EOC, provides a robust platform for investigating the molecular mechanisms of disease and for the development and testing of novel therapeutics. This guide provides a foundational understanding and practical protocols for the effective utilization of the this compound cell line in the laboratory. As with any cell line, it is crucial for researchers to perform their own characterization and optimization of protocols to ensure the reproducibility and validity of their findings.

References

- 1. Cellosaurus cell line ID8 (CVCL_IU14) [cellosaurus.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. ID8 Mouse Ovarian Surface Epithelial Cell Line | SCC145 [merckmillipore.com]

- 4. The Tumor Immune Profile of Murine Ovarian Cancer Models: An Essential Tool for Ovarian Cancer Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell culture - Wikipedia [en.wikipedia.org]

- 6. Changes in mRNA/protein expression and signaling pathways in in vivo passaged mouse ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ID-8 Syngeneic Mouse Model of Ovarian Cancer

Audience: Researchers, scientists, and drug development professionals.

Abstract: The ID-8 syngeneic mouse model is a cornerstone for preclinical ovarian cancer research, particularly in the field of immuno-oncology. Derived from spontaneously transformed ovarian surface epithelial cells of C57BL/6 mice, this model provides an immunocompetent system that closely mimics the progression of human epithelial ovarian cancer (EOC), including peritoneal dissemination and ascites formation.[1][2][3] Its utility is pronounced in evaluating novel immunotherapies and combination strategies, owing to its well-characterized, albeit immunologically "cold," tumor microenvironment.[4] This guide provides a comprehensive overview of the this compound model, including its core characteristics, detailed experimental protocols, quantitative data on tumor kinetics and immune composition, and visualizations of key experimental workflows and biological pathways.

Core Model Characteristics

The this compound cell line originated from mouse ovarian surface epithelial cells (MOSECs) from C57BL/6 mice that underwent spontaneous malignant transformation after prolonged in-vitro passaging.[1][3][5] This syngeneic nature is critical, as it allows for the study of tumor-immune interactions within a fully intact host immune system.[1][3] Intraperitoneal or orthotopic injection of this compound cells into C57BL/6 mice leads to the development of tumors throughout the abdominal cavity, accompanied by the formation of malignant ascites, which are hallmark features of advanced-stage human ovarian cancer.[1][2][5]

Genetically engineered variants, most notably those expressing luciferase (ID8-Luc), are widely used to enable non-invasive, real-time monitoring of tumor burden via bioluminescence imaging (BLI).[6][7][8] This allows for longitudinal assessment of disease progression and therapeutic response without necessitating serial sacrifices.[6][9]

| Parameter | Description | References |

| Cell Line Name | This compound (or ID8/MOSEC) | [1][10][11] |

| Species of Origin | Mus musculus (Mouse) | [1][11] |

| Background Strain | C57BL/6 | [1][11] |

| Cell Type | Ovarian Surface Epithelial | [1][2] |

| Malignancy | Spontaneously transformed, malignant | [1][3][5] |

| Biological Features | Forms peritoneal tumors and malignant ascites upon intraperitoneal injection in syngeneic mice. | [1][2][3] |

| Common Variants | ID8-Luc (Luciferase-expressing for bioluminescence imaging) | [6][7][12] |

Experimental Protocols

Detailed and consistent methodologies are crucial for reproducible outcomes. The following sections outline standard protocols for working with the this compound model.

This compound Cell Culture and Maintenance

Proper cell culture technique is foundational for in vivo experiments.

-

Culture Medium: High Glucose DMEM (e.g., Sigma Cat. No. D6429) supplemented with 4% Fetal Bovine Serum (FBS), 1X Insulin-Transferrin-Selenium (ITS) supplement, and optionally, 1% Penicillin-Streptomycin.[3][5]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[3][5]

-

Thawing Protocol:

-

Rapidly thaw the frozen vial of cells in a 37°C water bath.[3]

-

Transfer the cell suspension to a centrifuge tube containing pre-warmed complete medium.

-

Centrifuge at 300 x g for 3-5 minutes to pellet the cells and remove cryopreservative.[3]

-

Resuspend the cell pellet in fresh complete medium and transfer to a T75 or T225 culture flask.[3]

-

-

Passaging Protocol:

-

This compound cells proliferate rapidly. Subculture cells when they reach 80-90% confluency, typically at a split ratio of 1:10 to 1:20.[3]

-

Wash the cell monolayer with 1X PBS.

-

Dissociate cells using a suitable reagent like Accutase or Trypsin-EDTA.[3]

-

Neutralize the dissociation reagent with complete medium, collect the cell suspension, and centrifuge.

-

Resuspend the pellet and plate the desired number of cells into new flasks.

-

Establishment of the In Vivo Ovarian Cancer Model

The most common method for establishing the this compound model is via intraperitoneal (IP) injection, which effectively mimics the transcoelomic spread of ovarian cancer.

-

Animals: Female C57BL/6 or C57BL/6 albino mice (for enhanced BLI signal), typically 6-8 weeks old.[12]

-

Cell Preparation:

-

Harvest this compound cells during their logarithmic growth phase.

-

Perform a cell count using a hemocytometer or automated cell counter to determine viability (should be >95%).

-

Wash the cells with sterile, serum-free PBS or saline and resuspend at the desired concentration. A typical injection dose is 1x10^7 cells in a volume of 200-500 µL.[6][13]

-

-

Intraperitoneal (IP) Injection Protocol:

-

Properly restrain the mouse, tilting the body downward to allow abdominal organs to shift cranially.[14][15]

-

Locate the injection site in the lower right abdominal quadrant to avoid the cecum.[14][15]

-

Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a shallow angle (~45°).[14][15]

-

Gently aspirate to ensure the needle has not entered a blood vessel, the bladder, or the intestine.[14][15]

-

Slowly inject the cell suspension into the peritoneal cavity.[14]

-

Withdraw the needle and return the mouse to its cage for monitoring.

-

Monitoring Tumor Progression

Multiple methods can be employed to track tumor development and the onset of ascites.

-

Bioluminescence Imaging (BLI) (for ID8-Luc models):

-

Administer D-luciferin substrate to the mouse via IP injection.

-

After a short incubation period (10-15 minutes), anesthetize the mouse and place it in an in vivo imaging system (e.g., IVIS Spectrum).[12]

-

Acquire images and quantify the bioluminescent signal (photons/second) from the abdominal region. This signal correlates with tumor burden.[6][12]

-

-

Monitoring Body Weight and Abdominal Distention:

-

Ultrasound Imaging: Transabdominal ultrasound can be used to detect and measure individual tumor nodules and quantify ascites volume non-invasively.[17][18]

-

Survival: The humane endpoint is typically reached when mice show signs of advanced disease, such as significant abdominal distention, respiratory distress, or a >15-20% loss of pre-tumor body weight (excluding ascites). Median survival is often between 35 and 50 days post-injection.[4][6]

Quantitative Data Summary

The following tables summarize key quantitative data reported for the this compound model.

Table 1: Tumor Growth and Survival Kinetics

| Parameter | Value | Notes | References |

| Injection Dose (IP) | 5x10^6 - 1x10^7 cells/mouse | 1x10^7 cells may yield more consistent tumor growth. | [6][19] |

| Tumor Doubling Time | 7-8 days | As determined by BLI for the ID8-Luc model. | [4][12] |

| Ascites Onset | ~12 weeks (orthotopic); earlier with IP | Ascites development is a key feature of disease progression. | [5][16][17] |

| Median Survival | 35-50 days | Following IP injection of ~1x10^7 cells. | [4][6] |

| Metastatic Sites | Pancreas, liver, spleen, diaphragm, abdominal wall | Necropsy reveals solid tumor nodules on peritoneal surfaces. | [4][12] |

Table 2: Baseline Immune Profile of this compound Ascites

The tumor microenvironment (TME) in the this compound model is predominantly immunosuppressive. The data below represents typical immune cell populations found in the ascites of untreated, tumor-bearing mice.

| Immune Cell Population | Approximate Percentage of CD45+ Leukocytes | References |

| Tumor-Associated Macrophages (TAMs) | ~25% | [4] |

| B Cells | ~23% | [4] |

| Granulocytic MDSCs (G-MDSCs) | ~15% | [4] |

| CD8+ T Cells | Favorable CD8+/Treg ratio reported, but low overall T cell percentage (3-4%). | [4][6] |

| CD4+ T Cells (incl. Tregs) | Low overall percentage. | [4][6] |

Table 3: Therapeutic Response in the this compound Model

The model is responsive to both standard chemotherapy and immunotherapy, making it a valuable tool for preclinical efficacy studies.

| Therapeutic Agent | Treatment Schedule | Observed Efficacy | References |

| Paclitaxel | N/A | 60-62.5% of animals show sensitivity, resulting in ~50% tumor-free survivors. | [4][12] |

| Anti-PD-1 / Anti-PD-L1 | Early (Day 7 post-implant) | Strong response, resulting in complete tumor regression (100% TFS). | [4][12] |

| Anti-PD-1 / Anti-PD-L1 | Late (Day 14 post-implant) | "All or none" response; less overall activity compared to early treatment. | [4][12] |

| Anti-CTLA-4 | Early (Day 7 post-implant) | Refractory; disease progression similar to control group. | [4][12] |

Visualizations: Workflows and Pathways

Diagrams generated using Graphviz provide clear visual representations of complex processes.

General Experimental Workflow

The following diagram outlines a typical preclinical study workflow using the ID8-Luc model to evaluate a novel therapeutic agent.

Caption: Preclinical study workflow using the ID8-Luc ovarian cancer model.

PD-1/PD-L1 Immune Checkpoint Blockade Pathway

This diagram illustrates the mechanism of action for anti-PD-1/PD-L1 immunotherapies, which have shown efficacy in the this compound model.

Caption: Mechanism of anti-PD-1/PD-L1 checkpoint inhibitor therapy.

References

- 1. ID8 Mouse Ovarian Surface Epithelial Cell Line | SCC145 [merckmillipore.com]

- 2. ID8 Cells [cytion.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Characterization and Evaluation of Pre-clinical Suitability of a Syngeneic Orthotopic Mouse Ovarian Cancer Model | Anticancer Research [ar.iiarjournals.org]

- 6. labcorp.com [labcorp.com]

- 7. td2inc.com [td2inc.com]

- 8. jitc.bmj.com [jitc.bmj.com]

- 9. Non-Invasive Fluorescent Monitoring of Ovarian Cancer in an Immunocompetent Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accegen.com [accegen.com]

- 11. Cellosaurus cell line ID8 (CVCL_IU14) [cellosaurus.org]

- 12. wfliji.com [wfliji.com]

- 13. NCMP-13. ID8 OVARIAN CANCER MOUSE MODEL MIMICS NEUROLOGICAL SEQUELAE OF OVARIAN CANCER IN WOMEN - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intraperitoneal Injection of Cells: A Method of Delivering Cancer Cells into the Peritoneal Adipose Tissue of Murine Model [jove.com]

- 15. research.vt.edu [research.vt.edu]

- 16. ar.iiarjournals.org [ar.iiarjournals.org]

- 17. Characterization and evaluation of pre-clinical suitability of a syngeneic orthotopic mouse ovarian cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Use of Transabdominal Ultrasound for the detection of intra-peritoneal tumor engraftment and growth in mouse xenografts of epithelial ovarian cancer | PLOS One [journals.plos.org]

- 19. A Syngeneic Mouse Model of Epithelial Ovarian Cancer Port Site Metastases - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: ID-8 Mouse Ovarian Cancer Cell Line Growth Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ID-8 cell line, a murine model of ovarian cancer, is a critical tool in oncological research, particularly for studies involving the tumor microenvironment and immunotherapy. A thorough understanding of its growth kinetics is fundamental for experimental design and data interpretation. This technical guide provides a comprehensive overview of the this compound cell line's doubling time and growth rate, supported by detailed experimental protocols and an exploration of the key signaling pathways governing its proliferation.

Introduction

The this compound cell line is a spontaneously transformed mouse ovarian surface epithelial cell line derived from the C57BL/6 mouse strain. It is widely used in preclinical ovarian cancer research due to its epithelial-like morphology, aggressive tumorigenicity, and competence for growth in immunocompetent syngeneic hosts. This guide focuses on the in vitro growth characteristics of the this compound cell line, providing quantitative data and detailed methodologies for its assessment.

Quantitative Growth Characteristics

The growth kinetics of a cell line are defined by its doubling time and specific growth rate. While precise values can vary slightly between laboratories due to specific culture conditions and passage numbers, the following data provides a reliable baseline for the this compound cell line.

| Parameter | Value | Source |

| Doubling Time | 30-40 hours | (For this compound fat-1 subline) |

| Growth Rate (µ) | Not explicitly stated in reviewed literature | - |

Note: The doubling time of 30-40 hours was reported for the this compound fat-1 subline. While this provides a close estimate, the doubling time of the parental this compound cell line may vary. It is recommended that each laboratory empirically determines the doubling time for their specific this compound cell stock.

Experimental Protocols

Accurate determination of cell doubling time and growth rate is crucial for reproducible experimental outcomes. Below are detailed protocols for culturing this compound cells and measuring their proliferation.

This compound Cell Culture and Maintenance

Materials:

-

This compound mouse ovarian cancer cells

-

High-glucose Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 or T-25 cell culture flasks

-

Humidified incubator (37°C, 5% CO2)

-

Hemocytometer or automated cell counter

Protocol:

-

Media Preparation: Prepare complete growth medium by supplementing high-glucose DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Rapidly thaw a cryopreserved vial of this compound cells in a 37°C water bath. Transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Initial Culture: Centrifuge the cell suspension at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.

-

Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the culture medium and wash the cell monolayer with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 4-6 mL of complete growth medium.

-

Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a split ratio of 1:5 to 1:10.

Determination of Doubling Time and Growth Rate using a Growth Curve

Materials:

-

This compound cells in exponential growth phase

-

Complete growth medium

-

24-well cell culture plates

-

Hemocytometer or automated cell counter

-

Trypan blue solution (0.4%)

Protocol:

-

Cell Seeding: Seed this compound cells into multiple wells of a 24-well plate at a low density (e.g., 1 x 10^4 cells/well) in 1 mL of complete growth medium. Prepare triplicate wells for each time point.

-

Cell Counting: At regular intervals (e.g., every 24 hours for 5-7 days), trypsinize and count the cells from three replicate wells.

-

To perform a viable cell count, mix a small aliquot of the cell suspension with an equal volume of trypan blue solution. Count the unstained (viable) cells using a hemocytometer.

-

-

Data Plotting: Plot the average number of viable cells against time (in hours) on a semi-logarithmic graph.

-

Calculation of Doubling Time: The doubling time (Td) can be calculated from the logarithmic growth phase of the curve using the following formula:

Td = (t2 - t1) * log(2) / (log(N2) - log(N1))

Where:

-

t1 and t2 are two different time points in the exponential growth phase.

-

N1 and N2 are the cell numbers at times t1 and t2, respectively.

-

-

Calculation of Specific Growth Rate: The specific growth rate (µ) can be calculated using the following formula:

µ = (ln(N2) - ln(N1)) / (t2 - t1)

Signaling Pathways in this compound Cell Proliferation

The proliferation of this compound cells is a complex process regulated by a network of intracellular signaling pathways. While a comprehensive map is still under investigation, key pathways known to be involved in cancer cell proliferation are also active in this compound cells.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival in many cancers.

Caption: PI3K/Akt/mTOR signaling pathway in cell proliferation.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, ultimately regulating gene expression and promoting cell proliferation.

Caption: MAPK/ERK signaling pathway in cell proliferation.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the doubling time and growth rate of the this compound cell line.

Caption: Workflow for determining this compound cell growth kinetics.

Conclusion

This technical guide provides essential information on the doubling time and growth rate of the this compound mouse ovarian cancer cell line. The detailed protocols for cell culture and growth analysis are intended to assist researchers in obtaining reliable and reproducible data. Furthermore, the visualization of key signaling pathways offers a foundational understanding of the molecular mechanisms driving this compound cell proliferation. Adherence to these standardized methods will enhance the consistency and comparability of findings across different studies, ultimately advancing our understanding of ovarian cancer biology and the development of novel therapeutic strategies.

The ID-8 Syngeneic Model: A Technical Guide to its Advantages and Applications in Ovarian Cancer Research

For Researchers, Scientists, and Drug Development Professionals

The ID-8 syngeneic mouse model has emerged as a critical tool in the preclinical evaluation of novel therapeutics for epithelial ovarian cancer (EOC), the most lethal gynecologic malignancy. This guide provides an in-depth overview of the advantages of the this compound model, detailed experimental protocols, quantitative data on tumor growth and immune composition, and a focus on key signaling pathways.

Core Advantages of the this compound Syngeneic Model

The primary advantage of the this compound model lies in its use of an immunocompetent C57BL/6 mouse host, allowing for the comprehensive study of the tumor microenvironment (TME) and the evaluation of immunotherapies.[1][2] Unlike xenograft models that require immunodeficient hosts, the syngeneic nature of the this compound model, derived from C57BL/6 mouse ovarian surface epithelial cells, ensures a fully functional immune system to investigate the complex interplay between the tumor and host immunity.[1][3]

This model recapitulates key features of human EOC, including the formation of primary tumors, ascites, and peritoneal metastases, making it a clinically relevant platform for studying disease progression and therapeutic response.[4][5] The this compound model is particularly valuable for assessing the efficacy of immune checkpoint inhibitors and other immunomodulatory agents.[3][5]

Quantitative Data on Tumor Growth, Survival, and Immune Infiltration

The following tables summarize key quantitative data typically observed in the this compound syngeneic model. These values can vary based on the specific experimental conditions, including the number of cells injected and the specific substrain of mice used.

Table 1: Tumor Growth and Survival in the this compound Intraperitoneal Model

| Parameter | Value | Reference |

| Cell Line | This compound (derived from C57BL/6) | [3] |

| Mouse Strain | C57BL/6 | [1][4] |

| Number of Cells Injected | 5 x 10⁶ - 1 x 10⁷ | [1][4][6] |

| Route of Injection | Intraperitoneal (IP) | [4][6] |

| Median Survival (Control) | 35-40 days | [1] |

| Median Survival (VEGF-overexpressing) | 8 weeks (vs. 14.8 weeks for control) | [4] |

| Tumor Monitoring | Bioluminescence Imaging (BLI), Caliper Measurement (for subcutaneous), Ultrasound | [3][7] |

Table 2: Immune Cell Composition of the this compound Tumor Microenvironment (Ascites)

| Immune Cell Population | Percentage of CD45+ Cells (Mean ± SD) | Reference |

| Total T Cells (CD3+) | Varies (can be >10% in some ID8 variants) | |

| CD4+ T Cells | Variable | [1] |

| CD8+ T Cells | Variable, but robust infiltration is common | [1] |

| Regulatory T Cells (Tregs) | Variable | [1] |

| Myeloid-Derived Suppressor Cells (MDSCs) | Variable | [1] |

| Tumor-Associated Macrophages (TAMs) | Variable | [1] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results when utilizing the this compound model. The following sections provide an overview of key experimental protocols.

This compound Cell Culture and Passaging

The this compound cell line is an adherent, epithelial-like cell line.

Materials:

-

This compound cells

-

High-glucose DMEM

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Culture this compound cells in high-glucose DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cells with PBS.

-

Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.

-

Neutralize the trypsin with complete culture medium and collect the cell suspension.

-

Centrifuge the cells, resuspend in fresh medium, and passage at a 1:3 to 1:4 ratio.

Intraperitoneal Tumor Implantation

This protocol describes the establishment of an orthotopic ovarian cancer model.

Materials:

-

This compound cells in suspension

-

Sterile PBS

-

Female C57BL/6 mice (6-8 weeks old)

-

1 mL syringes with 25-27G needles

Protocol:

-

Harvest and count this compound cells, ensuring high viability (>95%).

-

Resuspend the cells in sterile PBS at a concentration of 5 x 10⁶ to 1 x 10⁷ cells per 0.5 mL.[6]

-

Anesthetize the mouse according to approved institutional protocols.

-

Inject 0.5 mL of the cell suspension into the peritoneal cavity of each mouse.[6] The injection should be made in the lower right quadrant of the abdomen to avoid the cecum.[8][9]

-

Monitor the mice regularly for signs of tumor growth, such as abdominal distension and weight gain.

In Vivo Bioluminescence Imaging

For this compound cells engineered to express luciferase (ID8-luc), tumor growth can be monitored non-invasively.

Materials:

-

Mice with ID8-luc tumors

-

D-luciferin

-

In vivo imaging system (e.g., IVIS)

Protocol:

-

Administer D-luciferin to the mice via intraperitoneal injection.

-

Anesthetize the mice.

-

Place the mice in the imaging chamber of the in vivo imaging system.

-

Acquire bioluminescent images to visualize and quantify tumor burden.

-

Repeat imaging at regular intervals (e.g., weekly) to monitor tumor progression.

Key Signaling Pathways in the this compound Model

Understanding the underlying molecular mechanisms is crucial for designing effective therapeutic strategies. The following diagrams illustrate key signaling pathways relevant to the this compound model and ovarian cancer.

References

- 1. labcorp.com [labcorp.com]

- 2. Minimally Invasive Preclinical Monitoring of the Peritoneal Cavity Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Generation of a Syngeneic Mouse Model to Study the Effects of Vascular Endothelial Growth Factor in Ovarian Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Sequential Molecular and Cellular Events during Neoplastic Progression: A Mouse Syngeneic Ovarian Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. animalcare.ubc.ca [animalcare.ubc.ca]

- 9. animalcare.ubc.ca [animalcare.ubc.ca]

The ID-8 Cell Line: An In-depth Technical Guide for Ovarian Cancer Research

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

The ID-8 cell line, a cornerstone of preclinical ovarian cancer research, offers a robust and versatile platform for investigating tumor biology, dissecting the tumor microenvironment, and evaluating novel therapeutic strategies. This guide provides a detailed overview of the this compound cell line, its applications, and associated experimental protocols, designed to empower researchers in their quest to understand and combat ovarian cancer.

Core Characteristics of the this compound Cell Line

The this compound cell line is a murine ovarian surface epithelial cell line derived from the C57BL/6 mouse strain. These cells underwent spontaneous transformation after prolonged in vitro passaging, resulting in a tumorigenic cell line that closely mimics human epithelial ovarian cancer. A key advantage of the this compound model is its syngeneic nature; as it originates from C57BL/6 mice, it can be implanted into immunocompetent mice of the same strain without rejection. This allows for the study of tumor-immune interactions in a physiologically relevant context, a critical aspect of immuno-oncology research.

This compound cells are known for their epithelial-like morphology and adherent growth properties in standard cell culture conditions. When injected intraperitoneally into C57BL/6 mice, they form solid tumors on peritoneal surfaces and induce the formation of malignant ascites, recapitulating key features of advanced human ovarian cancer.[1][2]

Applications in Cancer Research

The this compound cell line is a versatile tool with a wide range of applications in ovarian cancer research, including:

-

Preclinical evaluation of immunotherapies: Given its use in immunocompetent hosts, the this compound model is extensively used to test the efficacy of immune checkpoint inhibitors, cancer vaccines, and other immunomodulatory agents.[3][4]

-

Investigation of the tumor microenvironment: The model allows for the detailed analysis of the cellular and molecular components of the tumor microenvironment, including the infiltration and function of various immune cell subsets such as T cells, macrophages, and myeloid-derived suppressor cells.

-

Studies on tumor progression and metastasis: The ability of this compound cells to form peritoneal tumors and ascites provides a valuable system for studying the mechanisms of ovarian cancer dissemination.[1]

-

Drug development and testing: The this compound model is employed to assess the efficacy of novel chemotherapeutic agents and targeted therapies.

-

Genetic modification for specific research questions: The this compound cell line has been successfully modified to express reporter genes like luciferase (this compound-luc) for non-invasive in vivo imaging of tumor growth, or specific antigens like ovalbumin (this compound-OVA) to study antigen-specific immune responses.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from studies utilizing the this compound cell line. These values can serve as a baseline for experimental design and data interpretation.

Table 1: In Vivo Tumor Growth and Survival

| Parameter | Value | Mouse Strain | Cell Number Injected | Reference |

| Tumor Doubling Time (BLI) | 7-8 days | C57BL/6 Albino | 1 x 10⁷ (i.p.) | [6] |

| Median Overall Survival | ~40-50 days | C57BL/6 Albino | 1 x 10⁷ (i.p.) | [6] |

| Median Survival | 35-40 days | C57BL/6 Albino | 1 x 10⁷ (i.p.) | [4] |

| Time to Ascites/Tumor | 40-45 days | C57BL/6 | 2 x 10⁶ (i.p.) | [7] |

| Time to Ascites/Tumor | ~60 days | C57BL/6 | 1 x 10⁶ (i.p.) | [7] |

| Time to Ascites/Tumor | 90 days | C57BL/6 | 5 x 10⁵ (i.p.) | [7] |

| Time to Ascites/Tumor | 120 days | C57BL/6 | 1 x 10⁵ (i.p.) | [7] |

Note: i.p. denotes intraperitoneal injection. BLI refers to bioluminescence imaging.

Table 2: Immune Cell Composition in this compound Ascites (Untreated)

| Immune Cell Population | Percentage of CD45+ Cells (Approximate) | Reference |

| B cells | 23% | [6] |

| Granulocytic MDSCs (G-MDSCs) | 15% | [6] |

| Tumor-Associated Macrophages (TAMs) | 25% | [6] |

| T cells | 3-4% | [6] |

Table 3: Response to Therapeutic Agents

| Treatment | Outcome | Model | Reference |

| Paclitaxel | 60% tumor-free survivors | This compound-Luc (i.p.) | [6] |

| Anti-PD-1 (early treatment) | 100% complete regression | This compound-Luc (i.p.) | [6] |

| Anti-PD-L1 (early treatment) | 100% complete regression | This compound-Luc (i.p.) | [6] |

| Anti-CTLA-4 (early treatment) | Refractory | This compound-Luc (i.p.) | [6] |

| Anti-PD-1 (late treatment) | 40% complete response, 60% non-response | This compound-Luc (i.p.) | [6] |

| Anti-PD-L1 (late treatment) | 40% complete response, 60% non-response | This compound-Luc (i.p.) | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving the this compound cell line.

This compound Cell Culture and Maintenance

Materials:

-

This compound murine ovarian cancer cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.[5] Some protocols may use 4% FBS and insulin-transferrin-selenium supplement.[8]

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75 or T-150)

-

Humidified incubator at 37°C with 5% CO₂

Protocol:

-

Thawing Cells:

-

Rapidly thaw the cryovial of this compound cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM.

-

Centrifuge at 1000 rpm for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete DMEM.

-

Transfer the cell suspension to a T-75 flask and place it in a humidified incubator.

-

-

Cell Passaging:

-

Grow cells to 80-90% confluency.

-

Aspirate the culture medium and wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the T-75 flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete DMEM.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split) to a new flask containing fresh, pre-warmed complete DMEM.

-

Return the flask to the incubator.

-

In Vivo Tumor Model: Intraperitoneal (i.p.) Injection

Materials:

-

This compound cells, harvested during the logarithmic growth phase

-

Sterile PBS or serum-free DMEM

-

C57BL/6 mice (female, 6-8 weeks old)

-

1 mL syringes with 25-27 gauge needles

-

70% ethanol

Protocol:

-

Cell Preparation:

-

Harvest this compound cells as described in the passaging protocol.

-

Count the cells using a hemocytometer or automated cell counter and assess viability (should be >95%).

-

Centrifuge the required number of cells and resuspend the pellet in sterile PBS or serum-free DMEM to the desired concentration (e.g., 1 x 10⁷ cells/mL for a 0.5 mL injection volume). Keep the cell suspension on ice.

-

-

Injection Procedure:

-

Restrain the mouse securely. One common method is to hold the mouse by the scruff of the neck and allow the tail to be secured between the last two fingers of the same hand.

-

Tilt the mouse slightly with its head downwards.

-

Wipe the lower right quadrant of the abdomen with 70% ethanol. This location is chosen to avoid the cecum.

-

Insert the needle at a 10-20 degree angle into the peritoneal cavity to a depth of approximately 0.5 cm.[1]

-

Gently aspirate to ensure that the needle has not entered the bladder or intestines (no fluid should be drawn into the syringe).

-

Slowly inject the cell suspension (typically 0.5 mL).

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mice regularly for signs of tumor growth (abdominal distension), ascites formation, and overall health.

-

In Vivo Bioluminescent Imaging (for this compound-luc cells)

Materials:

-

Mice bearing this compound-luc tumors

-

D-luciferin (potassium salt)

-

Sterile PBS

-

In vivo imaging system (e.g., IVIS)

-

Anesthesia system (e.g., isoflurane)

Protocol:

-

Preparation of D-luciferin:

-

Prepare a stock solution of D-luciferin in sterile PBS (e.g., 15 mg/mL).

-

Filter-sterilize the solution and store it protected from light.

-

-

Imaging Procedure:

-

Anesthetize the mouse using isoflurane.

-

Inject the D-luciferin solution intraperitoneally at a dose of 150 mg/kg body weight.

-

Wait for 10-15 minutes for the substrate to distribute throughout the body.

-

Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

-

Acquire bioluminescent images according to the manufacturer's instructions. The signal intensity (photons/second) can be quantified to monitor tumor burden over time.[4]

-

Flow Cytometry for Immunophenotyping of Tumor Microenvironment

Materials:

-

Tumor tissue or ascites fluid from this compound tumor-bearing mice

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Red blood cell lysis buffer (e.g., ACK lysis buffer)

-

Fc block (anti-CD16/32 antibody)

-

Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, F4/80, Gr-1, etc.)

-

Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)

-

Flow cytometer

Protocol:

-

Single-Cell Suspension Preparation:

-

From Ascites: Collect ascites fluid and centrifuge to pellet the cells. Wash the cells with PBS. If significant red blood cell contamination is present, perform a red blood cell lysis step.

-

From Solid Tumors: Mince the tumor tissue into small pieces and digest with an enzyme cocktail (e.g., collagenase and DNase) to obtain a single-cell suspension. Pass the suspension through a cell strainer (e.g., 70 µm) to remove clumps.

-

-

Staining:

-

Resuspend the cells in FACS buffer.

-

Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.

-

Add the cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

If a non-fixable viability dye is used, add it to the cells shortly before analysis. If a fixable viability dye is used, follow the manufacturer's protocol, which typically involves staining before the antibody incubation.

-

-

Data Acquisition and Analysis:

-

Acquire the data on a flow cytometer.

-

Analyze the data using appropriate software. Start by gating on live, single cells, then on CD45+ hematopoietic cells, and subsequently identify different immune cell populations based on their specific marker expression.

-

Key Signaling Pathways in the this compound Model

The this compound cell line has been instrumental in elucidating the role of various signaling pathways in ovarian cancer progression and therapy response.

NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. In the context of ovarian cancer, aberrant NF-κB signaling is often associated with tumor progression and chemoresistance. Studies using the this compound model have demonstrated that NF-κB is active in ovarian cancer cells and that its activity increases with tumor progression.[2] Inhibition of NF-κB has been shown to reduce tumor growth and modulate the immune microenvironment.[2]

PI3K/Akt/mTOR Signaling

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many cancers, including ovarian cancer. While specific studies detailing the intricacies of this pathway in this compound cells are less abundant than for NF-κB, its fundamental role in cancer cell biology makes it a relevant area of investigation in this model. Inhibitors of this pathway are actively being tested in various preclinical cancer models.

VEGF Signaling

Vascular Endothelial Growth Factor (VEGF) signaling is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The this compound model, and particularly its VEGF-overexpressing variants, has been used to study the role of VEGF in ovarian cancer angiogenesis and to evaluate anti-angiogenic therapies.

Experimental Workflow Diagrams

In Vivo Study Workflow

The following diagram illustrates a typical workflow for an in vivo study using the this compound cell line to evaluate a novel therapeutic agent.

Logical Relationship of this compound Model Components

This diagram illustrates the key components of the this compound model and their interactions.

References

- 1. Ascites Volumes and the Ovarian Cancer Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of Transabdominal Ultrasound for the detection of intra-peritoneal tumor engraftment and growth in mouse xenografts of epithelial ovarian cancer | PLOS One [journals.plos.org]

- 3. Syngeneic murine ovarian cancer model reveals that ascites enriches for ovarian cancer stem-like cells expressing membrane GRP78 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrogen Sulfide Treatment Enhanced Paclitaxel's Anticancer Effect on the ID8 Murine Epithelial Ovarian Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mouse Ovarian Epithelial Carcinoma Cell Line-ID8-Luc - BioVenic [biovenic.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Genetic Blueprint of a Preclinical Workhorse: An In-depth Guide to the ID-8 Murine Ovarian Cancer Cell Line

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a detailed look into the genetic features of the ID-8 cell line, a cornerstone model in ovarian cancer research. This whitepaper provides an in-depth analysis of the cell line's genetic landscape, experimental methodologies, and key signaling pathways, aiming to enhance the design and interpretation of preclinical studies.

The this compound cell line, derived from spontaneously immortalized murine ovarian surface epithelial cells, is a widely utilized syngeneic model that allows for the study of ovarian cancer in the context of a competent immune system. Understanding its core genetic characteristics is paramount for its effective use in developing novel therapeutics.

Core Genetic Features of the Parental this compound Cell Line

The parental this compound cell line is established from the C57BL/6 mouse strain and serves as a fundamental tool for investigating the biology of ovarian cancer.[1][2][3][4] Genetically, it is characterized by the absence of mutations in several key tumor suppressor genes that are frequently altered in human high-grade serous ovarian cancer (HGSOC), the most common and lethal form of the disease.

Whole-exome and transcriptome sequencing of this compound derivative cell lines, such as this compound-G7, have identified a number of somatic mutations. While not representing the parental line directly, this data provides the closest available quantitative insight into the mutational landscape of this model system.

Summary of Somatic Mutations in the this compound-G7 Derivative Cell Line

| Metric | Count |

| Total Somatic Mutations | 92 |

| Transcribed Missense Mutations | 39 |

Data from whole-exome and transcriptome sequencing of the this compound-G7 cell line, a derivative of the parental this compound line.[5]

The lack of hallmark HGSOC mutations in the parental this compound line has spurred the development of genetically engineered sublines. These models, created using techniques like CRISPR-Cas9, introduce specific mutations to better recapitulate the genetic profile of human ovarian cancer. Commonly targeted genes include Trp53, Brca1, Brca2, Nf1, and Pten.[6]

Experimental Protocols

The effective use of the this compound cell line hinges on standardized and reproducible experimental procedures. Below are foundational protocols for the culture and genetic modification of these cells.

This compound Cell Culture Protocol

This protocol outlines the standard procedures for thawing, culturing, and passaging the this compound cell line.

-

Media Preparation : Prepare complete growth medium consisting of high-glucose DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Thawing : Rapidly thaw a cryopreserved vial of this compound cells in a 37°C water bath. Transfer the cell suspension to a sterile conical tube containing pre-warmed complete growth medium and centrifuge to pellet the cells.

-

Culturing : Resuspend the cell pellet in fresh complete growth medium and seed into a T-75 flask. Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Passaging : When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a brief incubation with a trypsin-EDTA solution. Neutralize the trypsin with complete growth medium, pellet the cells by centrifugation, and resuspend in fresh medium for seeding into new flasks at a 1:3 to 1:4 ratio.

CRISPR-Cas9 Mediated Gene Knockout in this compound Cells

This protocol provides a general workflow for generating gene knockouts in the this compound cell line.

-

gRNA Design and Cloning : Design single guide RNAs (sgRNAs) targeting the exon of the gene of interest. Synthesize and clone the gRNAs into a suitable Cas9 expression vector.

-

Transfection : Transfect the this compound cells with the Cas9/gRNA expression plasmid using a suitable transfection reagent.

-

Selection and Clonal Isolation : If the vector contains a selection marker, apply the appropriate antibiotic to select for transfected cells. Perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual clones.

-

Verification of Knockout : Expand the isolated clones and screen for the desired gene knockout. This can be done by PCR and Sanger sequencing to identify insertions or deletions (indels) at the target site, and by Western blot to confirm the absence of the target protein.

Visualizing Key Biological Processes

To facilitate a deeper understanding of the experimental and biological context of this compound research, the following diagrams illustrate a typical experimental workflow and key signaling pathways.

Caption: A typical experimental workflow for the genetic characterization of the this compound cell line.

The genetic engineering of this compound cells to harbor mutations in genes like Trp53 and Brca1/2 is crucial for modeling human ovarian cancer. The following diagrams depict the canonical signaling pathways of these tumor suppressors.

Caption: A simplified diagram of the p53 signaling pathway, a critical tumor suppressor network.

Caption: The role of BRCA1 and BRCA2 in the homologous recombination pathway for DNA repair.

This technical guide serves as a valuable resource for the scientific community, providing a consolidated and detailed overview of the genetic features of the this compound cell line. By understanding the genetic intricacies of this model, researchers can better leverage its potential in the ongoing effort to develop more effective treatments for ovarian cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Low Mutation Burden in Ovarian Cancer May Limit the Utility of Neoantigen-Targeted Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for ID-8 Mouse Ovarian Cancer Cell Line

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ID-8 cell line is a widely utilized murine model for epithelial ovarian cancer. Originating from C57BL/6 mouse ovarian surface epithelial cells that spontaneously transformed after extended in vitro passaging, these cells are instrumental in preclinical research.[1] A key advantage of the this compound model is its syngeneic nature, allowing for the study of ovarian cancer in the context of a fully immunocompetent host, which is crucial for immuno-oncology research.[2][3] When injected intraperitoneally into C57BL/6 mice, this compound cells form tumors and ascites, closely mimicking advanced human ovarian cancer.[1][2][4] This cell line is a valuable tool for investigating tumor progression, metastasis, and the tumor microenvironment, as well as for evaluating novel therapeutic strategies.[1]

Cell Line Characteristics

| Characteristic | Description |

| Organism | Mouse (Mus musculus) |

| Strain | C57BL/6 |

| Tissue of Origin | Ovary |

| Cell Type | Epithelial-like |

| Growth Properties | Adherent |

| Morphology | Elongated, scattered adherent clusters.[4] |

| Biosafety Level | 1 |

Cell Culture Protocol

Required Materials

-

Growth Medium:

-

High Glucose DMEM

-

4% Fetal Bovine Serum (FBS)

-

1X Insulin-Transferrin-Selenium (ITS)

-

1X Penicillin-Streptomycin (optional)

-

-

Reagents for Passaging:

-

Phosphate-Buffered Saline (PBS), sterile

-

0.25% Trypsin-EDTA or Accutase

-

-

Cryopreservation Medium:

-

Complete growth medium

-

10% Dimethyl Sulfoxide (DMSO)

-

-

Culture Vessels:

-

T225 or other appropriate tissue culture flasks

-

96-well plates for assays

-

Thawing of Cryopreserved Cells

-

Rapidly thaw the vial of frozen cells in a 37°C water bath until a small amount of ice remains.

-

Disinfect the outside of the vial with 70% ethanol.

-

In a sterile laminar flow hood, transfer the cell suspension to a 15 mL conical tube containing 8-9 mL of pre-warmed complete growth medium.

-

Centrifuge the cell suspension at 300 x g for 3-5 minutes.[4]

-

Aspirate the supernatant containing the cryoprotectant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to an appropriate culture flask (e.g., T225). It is recommended to start with a larger flask as this compound cells proliferate rapidly.[4]

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

Routine Maintenance and Passaging

-

Culture cells at 37°C in a humidified incubator with 5% CO2.

-

Change the medium every 2-3 days.

-

When cells reach 80-90% confluency, they are ready for passaging.

-

Aspirate the culture medium and wash the cell monolayer twice with sterile PBS.

-

Add a sufficient volume of Trypsin-EDTA or Accutase to cover the cell monolayer (e.g., 10 mL for a T225 flask) and incubate at 37°C for 3-5 minutes, or until cells detach.[4]

-

Neutralize the trypsin by adding an equal volume of complete growth medium.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 3-5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh growth medium.

-

Plate the cells at a split ratio of 1:10 to 1:20 into new culture flasks.[4] this compound cells can be passaged for approximately 10 passages without significant changes in their characteristics.[4]

Cryopreservation

-

Follow steps 4-9 of the passaging protocol.

-

Resuspend the cell pellet in cold cryopreservation medium (complete growth medium with 10% DMSO) at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

-

Aliquot the cell suspension into cryovials.

-

Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C overnight.

-

Transfer the vials to liquid nitrogen for long-term storage.

Experimental Protocols

Proliferation Assay (CCK-8)

This protocol is adapted from a general Cell Counting Kit-8 (CCK-8) protocol and a study that used this compound cells.[4][5][6][7]

-

Seed 2,000-5,000 this compound cells per well in 100 µL of complete growth medium in a 96-well plate.

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

-

Replace the medium with 100 µL of fresh medium containing the desired concentrations of the test substance. Include appropriate vehicle controls.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Cell viability is proportional to the absorbance.

Transwell Migration Assay

This protocol is based on a general Transwell migration assay and a study that utilized this compound cells.[4][8][9]

-

Seed this compound cells in a 6-well plate and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for 12-24 hours prior to the assay.

-

Resuspend the starved cells in serum-free medium at a concentration of 1 x 10^5 to 2 x 10^5 cells/mL.

-

Add 200 µL of the cell suspension to the upper chamber of a Transwell insert (8 µm pore size).

-

In the lower chamber, add 600 µL of complete growth medium (containing 10% FBS as a chemoattractant).

-

Incubate the plate at 37°C and 5% CO2 for 8-24 hours.

-

After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15-20 minutes.

-

Stain the cells with 0.1% crystal violet for 20-30 minutes.

-

Gently wash the inserts with PBS.

-

Count the number of migrated cells in several random fields under a microscope.

In Vivo Tumor Model

This protocol describes the intraperitoneal injection of this compound cells to establish a tumor model in C57BL/6 mice.

-

Culture this compound cells to 80-90% confluency.

-

Harvest the cells using Trypsin-EDTA and wash twice with sterile PBS.

-

Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL.

-

Inject 0.5 mL of the cell suspension (5 x 10^6 cells) intraperitoneally into 6-8 week old female C57BL/6 mice.

-

Monitor the mice for signs of tumor development, such as abdominal distention due to ascites formation. Tumor growth can be monitored using bioluminescence imaging if luciferase-expressing this compound cells are used.[10]

-

Tumors and ascites typically develop within several weeks.

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway in Ovarian Cancer

The PI3K/Akt signaling pathway is frequently hyperactivated in ovarian cancer and plays a crucial role in cell proliferation, survival, and drug resistance.[11]

Caption: PI3K/Akt signaling pathway in ovarian cancer.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for conducting in vivo studies using the this compound cell line.

Caption: Workflow for an in vivo this compound tumor model experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for the isolation of tumor cell-derived extracellular vesicles followed by in vivo metastasis assessment in a murine ovarian cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. Cell proliferation and migration assay [bio-protocol.org]

- 5. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 6. ijbs.com [ijbs.com]

- 7. Cell proliferation assay (CCK-8) [bio-protocol.org]

- 8. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]

- 9. dovepress.com [dovepress.com]

- 10. labcorp.com [labcorp.com]

- 11. ajmc.com [ajmc.com]

Application Notes and Protocols for Establishing the ID-8 Orthotopic Mouse Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing and utilizing the ID-8 orthotopic mouse model, a syngeneic model for epithelial ovarian cancer. This model is instrumental for preclinical studies, particularly in the field of immuno-oncology.

Introduction